N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
Description
The compound N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide features a bis-indole scaffold with distinct substitutions:
- First indole ring: A 4-methoxy group linked via an ethyl chain to the acetamide nitrogen.
- Second indole ring: A 4-(methylsulfonyl)amino group attached to the acetamide carbonyl.
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-30-21-8-4-7-20-17(21)10-12-25(20)14-11-23-22(27)15-26-13-9-16-18(24-31(2,28)29)5-3-6-19(16)26/h3-10,12-13,24H,11,14-15H2,1-2H3,(H,23,27) |
InChI Key |
JIYXYOJOXUFPIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 4-Methoxyindole
Procedure :
-
4-Methoxyindole (1.0 eq) is reacted with 2-bromoethylamine hydrobromide (1.2 eq) in anhydrous DMF under N₂.
-
Base : K₂CO₃ (2.5 eq) facilitates N-alkylation at 80°C for 12 h.
-
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (SiO₂, hexane/EtOAc 3:1) yields the amine intermediate (68% yield).
Analytical Data :
-
¹H NMR (500 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.50 (d, J = 8.0 Hz, 1H, Ar-H), 3.88 (s, 3H, -OCH₃), 3.45 (t, J = 6.5 Hz, 2H, -CH₂NH₂), 2.85 (t, J = 6.5 Hz, 2H, -CH₂-indole).
Synthesis of 4-(Methylsulfonamido)-1H-Indole-1-yl-Acetyl Chloride
Sulfonylation of 4-Aminoindole
Procedure :
-
4-Nitroindole is reduced to 4-aminoindole using H₂/Pd-C in EtOH (95% yield).
-
Sulfonylation : 4-Aminoindole (1.0 eq) reacts with methanesulfonyl chloride (1.1 eq) in pyridine at 0°C. After 2 h, the mixture is poured into ice-water, filtered, and recrystallized (EtOH/H₂O) to yield 4-(methylsulfonamido)-1H-indole (82% yield).
Chloroacetylation
Procedure :
-
The sulfonamidoindole (1.0 eq) is treated with chloroacetic anhydride (1.5 eq) in CH₂Cl₂ with Et₃N (2.0 eq) at 0°C.
-
After 4 h, the mixture is washed with HCl (1M), dried, and concentrated to afford 1-(chloroacetyl)-4-(methylsulfonamido)-1H-indole (75% yield).
Analytical Data :
Final Coupling and Amidation
Amide Bond Formation
Procedure :
-
4-Methoxy-1H-indole-1-ethylamine (1.0 eq) and 1-(chloroacetyl)-4-(methylsulfonamido)-1H-indole (1.05 eq) are dissolved in dry THF.
-
Base : DIPEA (3.0 eq) is added, and the reaction is stirred at 25°C for 24 h.
-
Workup : Solvent evaporation followed by purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) yields the target compound (58% yield).
Optimization Notes :
-
Solvent Screening : THF outperformed DMF or DMSO in minimizing side products.
-
Temperature : Reactions above 30°C led to decomposition, while <20°C slowed kinetics.
Analytical Validation :
-
¹H NMR (500 MHz, DMSO-d₆): δ 10.12 (s, 1H, -SO₂NH-), 8.05 (d, J = 8.0 Hz, 1H, Ar-H), 7.75 (s, 1H, Ar-H), 7.40–7.25 (m, 4H, Ar-H), 4.20 (s, 2H, -COCH₂-), 3.90 (s, 3H, -OCH₃), 3.70 (t, J = 6.5 Hz, 2H, -CH₂N), 2.95 (s, 3H, -SO₂CH₃).
-
HPLC Purity : 98.2% (C18 column, 254 nm).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Alkylation
Solid-Phase Synthesis for Scalability
-
Wang Resin Functionalization : Indole linked via Rink amide resin. Sequential sulfonylation and cleavage achieved 65% yield but incurred longer timelines.
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Direct Alkylation | 58 | 98.2 | 120 |
| Mitsunobu | 72 | 97.5 | 310 |
| Solid-Phase | 65 | 95.8 | 220 |
Challenges and Mitigation Strategies
-
Regioselective Alkylation :
-
Sulfonamide Hydrolysis :
-
Avoid aqueous workup at pH <5 or >9. Use neutral buffers during isolation.
-
-
Purification Complexity :
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Electrophilic substitution reactions on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with various molecular targets. The indole moieties can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . The compound’s methoxy and methylsulfonyl groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Electron-withdrawing groups (e.g., sulfonamide in the target compound) enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
- Bulkier substituents (e.g., tetrahydro-2H-pyran in CAS 1351690-56-6) may limit bioavailability but improve receptor binding selectivity .
Anticancer Activity:
- Analogs in (e.g., 10j , 10k ) with chlorobenzoyl and nitro groups exhibited moderate anticancer activity, likely via Bcl-2/Mcl-1 inhibition . The target compound’s sulfonamide group could enhance apoptosis induction by modulating protein-protein interactions.
Anti-inflammatory Potential:
- The indomethacin analog in demonstrated COX-2 selectivity and reduced ulcerogenicity. The target compound’s sulfonamide group may similarly inhibit COX-2 while avoiding gastrointestinal toxicity .
Metabolic Stability:
- MetaSite predictions () indicate that methylsulfonyl groups shift metabolism from amide oxidation to O-demethylation, improving half-life. In contrast, methylsulfanyl (CAS 1282131-60-5) and pyridinyl (CAS 1630835-55-0) substituents are more prone to oxidative degradation .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will discuss its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its indole derivatives, which are known for their diverse pharmacological properties. The structure can be summarized as follows:
- Chemical Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 357.54 g/mol
- Key Functional Groups : Indole ring, methoxy group, methylsulfonylamino group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer metabolism, such as acetylcholinesterase (AChE) and other metabolic enzymes. This inhibition can lead to reduced tumor growth and proliferation in cancer cell lines .
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which is crucial in preventing oxidative stress-related cellular damage .
Anticancer Activity
Recent studies have indicated that this compound may possess significant anticancer properties.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 2.3 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 1.9 | Inhibition of cell cycle progression |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Studies have evaluated its effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in mood regulation and cognitive function.
Case Studies
- Study on HCT116 Cells : In vitro experiments demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study reported an IC50 value of 2.3 µM, indicating potent activity against colon cancer cells .
- MCF7 Cell Line Investigation : Another study focused on breast cancer cells (MCF7), where the compound exhibited an IC50 of 1.9 µM. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can purity be ensured?
- Methodology : The compound can be synthesized via multi-step reactions involving indole derivatives and acetamide coupling. Key steps include:
- Use of coupling agents like TBTU for amide bond formation ( ).
- Monitoring reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) as the mobile phase ( ).
- Purification via column chromatography to isolate intermediates and final products ( ).
Q. Which spectroscopic techniques are critical for structural elucidation?
- Primary Tools :
- 1H-NMR and 13C-NMR to identify proton and carbon environments, respectively ( ).
- X-ray crystallography for unambiguous confirmation of stereochemistry and crystal packing ( ).
- HRMS to validate molecular weight and fragmentation patterns ( ).
Q. How can researchers screen for initial biological activity?
- Approach :
- Perform molecular docking simulations to predict interactions with targets like Bcl-2 or COX-2 ( ).
- Use in vitro assays (e.g., cell viability tests) to evaluate anticancer activity, comparing results across multiple cell lines to assess selectivity ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to address low synthetic yields?
- Strategies :
- Adjust temperature (e.g., cooling to 0–5°C during coupling steps) and solvent systems (e.g., dry DCM for moisture-sensitive reactions) ( ).
- Optimize catalyst loading (e.g., TBTU stoichiometry) to enhance coupling efficiency ( ).
Q. What methodologies resolve contradictions in reported biological activities?
- Root Causes : Variability in assay conditions (e.g., cell type, compound purity) or substituent effects (e.g., fluorophenyl vs. methoxy groups).
- Solutions :
- Standardize bioactivity assays using validated cell lines (e.g., MCF-7 for breast cancer) and high-purity compounds (>95% by HPLC) ( ).
- Conduct structure-activity relationship (SAR) studies to isolate substituent contributions ( ).
Q. How can metabolic stability be improved using computational tools?
- Workflow :
- Use MetaSite to predict metabolic soft spots (e.g., oxidation of phenethyl groups) ( ).
- Design analogs with electron-deficient substituents (e.g., fluoropyridinyl) to block CYP450-mediated metabolism ( ).
- Validate with microsomal stability assays (human/rat liver microsomes) and pharmacokinetic studies ( ).
Q. What advanced techniques characterize thermal stability and degradation pathways?
- Tools :
- Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions ().
- Thermogravimetric analysis (TGA) to assess decomposition temperatures and hygroscopicity ().
- LC-MS/MS to identify degradation products under accelerated stability conditions (40°C/75% RH).
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., compare NMR with X-ray data) and replicate experiments in independent labs ( ).
- Synthetic Challenges : Low yields in multi-step syntheses (e.g., 6–17% in ) highlight the need for iterative optimization and green chemistry principles (e.g., solvent recycling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
